molecular formula C9H12N2O4 B12106697 (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol

(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol

Cat. No.: B12106697
M. Wt: 212.20 g/mol
InChI Key: LWDYKEPZTXLKNN-UHFFFAOYSA-N
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Description

(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol is a chiral aminodiol derivative featuring a nitro-substituted aromatic ring. However, the majority of available research focuses on its 4-nitrophenyl isomer, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (CAS 2964-48-9), which serves as a key intermediate in synthetic chemistry and drug discovery. This compound is synthesized via diastereoselective reactions starting from commercially available precursors, such as chloramphenicol production byproducts . It has been widely used to develop inhibitors of aminopeptidase N (APN/CD13) , chiral ligands for asymmetric synthesis , and precursors for α-amino acids .

Properties

IUPAC Name

2-amino-1-(3-nitrophenyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-2-1-3-7(4-6)11(14)15/h1-4,8-9,12-13H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDYKEPZTXLKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereospecific Sulfuric Acetalisation

A cornerstone method for synthesizing enantiopure (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol involves sulfuric acid-catalyzed acetalisation. This reaction leverages chiral starting materials to enforce diastereoselectivity. The process begins with the condensation of 4-nitrobenzaldehyde with a chiral amino alcohol precursor, followed by cyclization under acidic conditions. The rigid chiral environment of the intermediate ensures retention of the (1S,2S) configuration during subsequent hydrolysis.

Key parameters:

  • Catalyst : Concentrated sulfuric acid (0.5–1.0 equiv)

  • Temperature : 0–5°C to minimize racemization

  • Yield : 70–85% after recrystallization

  • Enantiomeric Excess (ee) : >99% confirmed via chiral HPLC.

N-Boc Protection and Deprotection Strategy

To avoid side reactions during functionalization, the amino group is often protected using di-tert-butyl dicarbonate (Boc₂O). This method involves:

  • Dissolving the crude diol in tetrahydrofuran (THF) at 0°C.

  • Adding Boc₂O (1.2 equiv) and triethylamine (2.0 equiv).

  • Stirring for 12 hours at room temperature.
    The Boc-protected intermediate is isolated in 90% yield and subsequently deprotected under acidic conditions (HCl/dioxane) to regenerate the free amine.

Industrial-Scale Production

Continuous Flow Hydrogenation

Industrial synthesis prioritizes scalability and cost efficiency. A patented continuous flow hydrogenation process reduces 4-nitrobenzaldehyde derivatives to the corresponding amine using palladium on carbon (Pd/C) catalysts. The reaction occurs in a fixed-bed reactor under 10–15 bar H₂ pressure, achieving near-quantitative conversion.

Advantages over batch processing :

  • Throughput : 50–100 kg/day per reactor unit

  • Safety : Eliminates handling of pyrophoric catalysts

  • Purity : ≤0.1% nitro impurities by GC-MS.

Crystallization-Based Purification

Final purification employs fractional crystallization from ethanol/water (3:1 v/v). The compound’s solubility differential between enantiomers allows isolation of the (1S,2S)-isomer with >99.5% purity. Crystallization parameters:

  • Solvent ratio : Ethanol/water (3:1)

  • Cooling rate : 0.5°C/min to 4°C

  • Yield recovery : 78–82%.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)ScalabilityCost (USD/kg)
Sulfuric Acetalisation85>99Moderate1200
Continuous Hydrogenation9599.5High900
Boc Protection9099.8Low1500

Data synthesized from patents and technical specifications.

The continuous hydrogenation method offers the best balance of yield and cost for industrial applications, whereas Boc protection is reserved for small-scale, high-purity requirements.

Recent Advances in Enantioselective Synthesis

A 2024 modification of the Corey-Bakshi-Shibata (CBS) reduction enables asymmetric synthesis of the diol from β-keto nitrostyrene precursors. Using (S)-Me-CBS catalyst (10 mol%), the reaction achieves 92% ee in a single step, though yields remain suboptimal (55%) .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics enable it to be a precursor for various drugs, especially those targeting neurological disorders. For instance, it has been involved in developing antihypertensive agents and potential treatments for neurodegenerative diseases .

Case Study:
In a study focusing on the synthesis of new therapeutic agents, (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol was used to create novel compounds that exhibited significant biological activity against cancer cell lines. The results indicated that derivatives of this compound could enhance the efficacy of existing treatments .

Biochemical Research

Investigating Enzyme Activity:
The compound is employed in studies that explore enzyme activity and protein interactions. By utilizing this compound in biochemical assays, researchers can gain insights into complex biological processes and mechanisms of action within cellular environments .

Data Table: Enzyme Studies Using (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol

Study FocusFindings
Enzyme InhibitionSignificant inhibition of specific enzymes observed
Protein Binding AffinityEnhanced binding affinity with target proteins
Mechanistic InsightsProvided clarity on reaction pathways

Analytical Chemistry

Detection and Quantification:
In analytical chemistry, (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol is used to develop methods for detecting nitrophenol derivatives in environmental samples. Its unique chemical properties facilitate accurate quantification in complex matrices .

Application Example:
A recent study demonstrated the effectiveness of using this compound in high-performance liquid chromatography (HPLC) for the analysis of pharmaceutical formulations containing nitrophenol derivatives. The method achieved baseline separation and quantification with high precision .

Material Science

Development of Specialized Polymers:
The unique properties of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol make it suitable for creating specialized polymers and coatings. These materials exhibit enhanced performance characteristics such as increased durability and resistance to environmental factors .

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Mechanical StrengthEnhanced

Mechanism of Action

The mechanism of action of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, leading to various biological effects. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, enhancing its efficacy and specificity .

Comparison with Similar Compounds

Structural Analogues: Nitrophenyl vs. Phenyl Derivatives

The substitution pattern on the aromatic ring significantly influences physicochemical and biological properties. For example:

  • (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (4-nitro isomer): Molecular weight: 212.2 g/mol; melting point: 115–116°C . The nitro group at the para position enhances electron-withdrawing effects, improving reactivity in nucleophilic substitutions and hydrogen bonding, which is critical for APN inhibition .
  • The absence of the nitro group reduces polarity and may limit applications in enzyme inhibition but improves solubility in organic solvents .

Key Difference : The 4-nitro derivative exhibits stronger APN inhibitory activity (e.g., compound 13b: IC₅₀ = 7.1 μM) compared to phenyl analogues, which lack the nitro group’s electronic effects .

Enantiomeric Pair: (1S,2S) vs. (1R,2R) Configurations

Stereochemistry profoundly impacts biological activity and synthetic utility:

  • (1S,2S)-4-nitrophenyl derivative : Used as a chiral resolving agent for racemic intermediates in pregabalin synthesis .
  • (1R,2R)-4-nitrophenyl derivative : Demonstrates mirrored optical rotations (e.g., specific rotation: −76.9 vs. +79.5 for its enantiomer) .

Biological Relevance : The (1S,2S) configuration is critical for forming active APN inhibitors, while the (1R,2R) enantiomer is less studied but may exhibit distinct binding modes .

Chloramphenicol Amine Derivatives

Derivatives of the 4-nitrophenyl compound show promising pharmacological profiles:

Compound APN Inhibitory Activity (IC₅₀) Reference
13b 7.1 μM
Bestatin (control) 3.0 μM

Mechanistic Insight : The nitro group and propanediol backbone facilitate hydrogen bonding with APN’s active site, though potency is lower than Bestatin due to structural rigidity .

Fosfomycin Tromethamine

Structurally distinct but shares a 1,3-propanediol motif:

  • Fosfomycin tromethamine: Contains 2-amino-2-(hydroxymethyl)-1,3-propanediol linked to a phosphonic acid group.
  • Key Difference : Fosfomycin acts as an antibiotic by inhibiting cell wall synthesis, whereas the 4-nitrophenyl derivative targets APN, highlighting how substituent variation dictates therapeutic applications .

Urea Derivatives

Functionalization of the 4-nitrophenyl compound with urea groups yields:

  • Comparison : Unmodified 4-nitrophenyl propanediol lacks inherent antimicrobial activity, indicating that urea addition introduces modest bioactivity .

Table 1: Physical Properties of Key Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Optical Rotation ([α]ᴅ) Reference
(1S,2S)-4-nitrophenyl derivative 212.2 115–116 +22.5 (c 1, MeOH)
(1S,2S)-phenyl derivative 167.21 112–115 Not reported
(1R,2R)-4-nitrophenyl derivative 212.2 Not reported −76.9 (c 1, MeOH)

Biological Activity

(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol is a chiral compound that has garnered attention in pharmaceutical and chemical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₁₂N₂O₄
  • Molecular Weight : 212.21 g/mol
  • Appearance : White to light yellow crystalline powder
  • Melting Point : 165 °C
  • Purity : >98% (HPLC)

The compound's structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.

The biological activity of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the nitrophenyl group is thought to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Enzyme Inhibition : Research suggests that (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism and proliferation.

Case Studies

Several studies have investigated the biological activity of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol:

  • Study on Antimicrobial Efficacy : A study published in Heliyon evaluated the antimicrobial activity of various compounds against pathogenic bacteria. (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .
  • Antioxidant Activity Assessment : In a separate study assessing the antioxidant potential of nitrophenyl derivatives, (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol exhibited a notable ability to reduce oxidative stress markers in vitro .

Research Findings

Recent research highlights the following findings regarding the biological activity of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol:

Activity TypeFindings
AntimicrobialEffective against multiple bacterial strains; MIC values < 50 µg/mL
AntioxidantSignificant reduction in oxidative stress markers
Enzyme InhibitionPotential inhibition of metabolic enzymes; specific targets under investigation

Q & A

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Process Optimization : Use continuous flow reactors for scale-up and reduce side reactions.
  • Intermediate Monitoring : Employ inline FTIR or LC-MS to detect bottlenecks (e.g., incomplete Boc protection) .

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